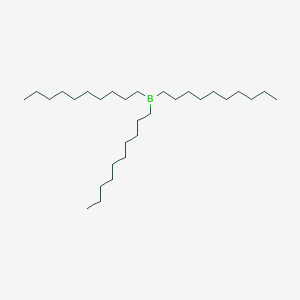
Borane, tris(decyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borane, tris(decyl)-, is an organoboron compound characterized by the presence of three decyl groups attached to a boron atom. This compound is part of the broader class of boranes, which are known for their unique chemical properties and reactivity. Boranes have been extensively studied for their applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Borane, tris(decyl)- typically involves the reaction of decyl lithium or decyl magnesium bromide with boron trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
3C10H21Li+BCl3→(C10H21)3B+3LiCl
Industrial Production Methods: On an industrial scale, the production of Borane, tris(decyl)- may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Borane, tris(decyl)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The decyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Alkylboranes.
Substitution: Various substituted boranes.
Scientific Research Applications
Borane, tris(decyl)- has found applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism by which Borane, tris(decyl)- exerts its effects is primarily through its ability to act as a Lewis acid. The boron atom in the compound has an empty p-orbital, which allows it to accept electron pairs from donor molecules. This property makes it a versatile catalyst in various organic reactions. The molecular targets and pathways involved include:
Activation of small molecules: Facilitates the activation of small molecules such as hydrogen, oxygen, and carbon dioxide.
Catalysis: Acts as a catalyst in hydroboration, borylation, and other organic transformations.
Comparison with Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in a wide range of catalytic applications.
Triphenylborane: Another organoboron compound with applications in organic synthesis and materials science.
Uniqueness: Borane, tris(decyl)- is unique due to its long alkyl chains, which impart different solubility and reactivity characteristics compared to other boranes. The decyl groups provide hydrophobic properties, making it suitable for applications in non-polar environments.
Properties
CAS No. |
1188-96-1 |
|---|---|
Molecular Formula |
C30H63B |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
tris-decylborane |
InChI |
InChI=1S/C30H63B/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 |
InChI Key |
GLVXGILPFYMKSS-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)
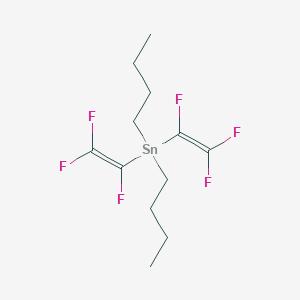
![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)

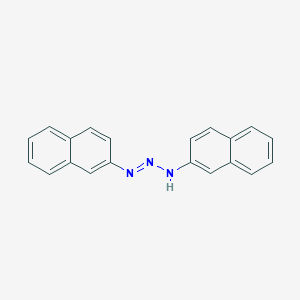
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
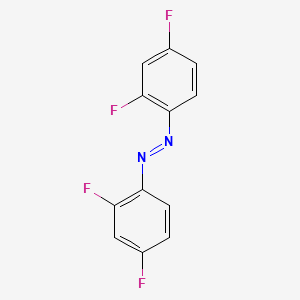
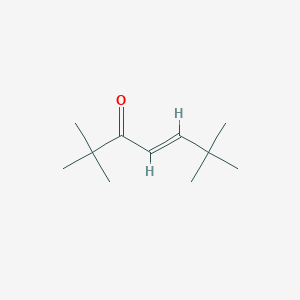
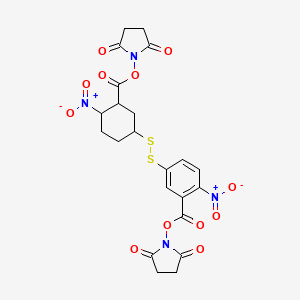
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)

